Home > Products > Screening Compounds P6429 > Lubiprostone metabolite M3
Lubiprostone metabolite M3 - 475992-30-4

Lubiprostone metabolite M3

Catalog Number: EVT-1478542
CAS Number: 475992-30-4
Molecular Formula: C20H34F2O5
Molecular Weight: 392.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostaglandin E1 (PGE1) is produced by the metabolism of dihomo-γ-linolenic acid (DGLA) by the cyclooxygenase pathway. PGE1 inhibits platelet aggregation (IC50 = 40 nM)1,2 and increases vasodilation. 13,14-dihydro-16,16-difluoro PGE1 is an analog of PGE1. 13,14-dihydro PGE1 is a biologically active metabolite of PGE1, inhibiting platelet aggregation with comparable potency to the parent compound. The addition of two electron-withdrawing fluorine atoms, which should stabilize the molecule against hydrolytic cleavage, may be expected to delay degradation in vivo.

Overview

Lubiprostone metabolite M3 is a significant compound derived from lubiprostone, a medication primarily used to treat chronic idiopathic constipation and opioid-induced constipation. Lubiprostone itself is a bicyclic fatty acid and a derivative of prostaglandin E1, functioning by activating chloride channels in the gastrointestinal tract to enhance fluid secretion and facilitate bowel movements. The metabolite M3 is formed through the reduction of the carbonyl group at the 15-hydroxy position of lubiprostone, making it an important subject of study in pharmacology due to its distinct properties and effects compared to the parent compound.

Source

Lubiprostone was developed by Sucampo Pharmaceuticals and has been approved by the Food and Drug Administration since 2006 for various gastrointestinal conditions. The metabolite M3 is generated during the metabolism of lubiprostone, which occurs predominantly in the gastrointestinal tract rather than through the hepatic cytochrome P450 system, distinguishing it from many other pharmaceuticals.

Classification

M3 is classified as an active metabolite of lubiprostone and falls under the broader category of organic compounds known as prostaglandins and related compounds. It is categorized as a small molecule with specific pharmacological properties that contribute to its efficacy in treating constipation.

Synthesis Analysis

The synthesis of lubiprostone metabolite M3 occurs through metabolic processes rather than traditional chemical synthesis. Specifically, M3 is formed via reduction reactions mediated by microsomal carbonyl reductase, which acts on the carbonyl group at the 15-hydroxy moiety of lubiprostone. This biotransformation does not involve cytochrome P450 enzymes, which are typically responsible for drug metabolism in the liver.

Methods and Technical Details

  • Metabolic Pathway: Lubiprostone undergoes reduction and oxidation reactions primarily in the gastrointestinal tract.
  • Enzymatic Activity: The conversion to M3 is facilitated by carbonyl reductase, which is widely expressed in various tissues.
  • Absorption: Unlike its parent compound, M3 is absorbed systemically, with approximately 94% protein binding observed in human plasma.
Molecular Structure Analysis

M3 retains a structure closely related to that of lubiprostone but with modifications at the carbonyl group.

Structure and Data

  • Chemical Formula: C20H32F2O5
  • Molar Mass: 390.468 g/mol
  • Structural Characteristics: M3 consists of both α-hydroxy and β-hydroxy epimers formed during its metabolic conversion.

The structural integrity of M3 contributes to its biological activity, although it represents less than 10% of the total administered dose of radiolabeled lubiprostone.

Chemical Reactions Analysis

The primary chemical reaction leading to the formation of M3 involves:

  • Reduction Reaction: The carbonyl group at the 15-hydroxy position undergoes reduction, resulting in the formation of hydroxyl groups.
  • Metabolic Pathways: These reactions take place within the gastrointestinal tract and are characterized by high specificity towards the carbonyl group without involving cytochrome P450 pathways.

Technical Details

The metabolic conversion is rapid, with peak plasma concentrations observed approximately 1.14 hours post-administration of lubiprostone. The half-life of M3 ranges from 0.9 to 1.4 hours, indicating a relatively quick clearance from systemic circulation.

Mechanism of Action

The mechanism by which M3 exerts its effects is closely linked to its role as a metabolite of lubiprostone.

Process and Data

  • Chloride Channel Activation: Both lubiprostone and its metabolite activate ClC-2 chloride channels located on epithelial cells in the gastrointestinal tract.
  • Fluid Secretion: This activation leads to increased secretion of chloride ions into the intestinal lumen, followed by sodium ions and water, resulting in enhanced intestinal fluidity and motility.
  • Pharmacodynamics: Studies indicate that while lubiprostone acts locally within the gastrointestinal tract, M3 may also contribute to these effects due to its systemic absorption.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: M3 appears as a colorless or white powder.
  • Solubility: It is insoluble in water but soluble in organic solvents such as ethanol.

Chemical Properties

  • Stability: M3 exhibits stability under physiological conditions but is rapidly metabolized.
  • Binding Affinity: Approximately 94% of M3 binds to plasma proteins, influencing its pharmacokinetic profile.

Relevant data indicate that while M3 does not accumulate significantly within tissues, it plays a crucial role in mediating some effects associated with lubiprostone therapy.

Applications

Lubiprostone metabolite M3 has significant implications for scientific research and clinical applications:

  • Therapeutic Use: As an active metabolite, M3 may be explored for its potential therapeutic benefits in treating various gastrointestinal disorders beyond constipation.
  • Pharmacological Studies: Understanding M3's properties can aid in developing new medications that leverage similar mechanisms for enhancing intestinal motility.
  • Drug Development: Insights into its metabolic pathways can inform strategies for improving drug formulations that target gastrointestinal health.
Chemical Characterization of Lubiprostone Metabolite M3

Structural Elucidation and Isomeric Variations

Lubiprostone metabolite M3 (7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl]heptanoic acid) is the primary pharmacologically active derivative formed via reduction of the parent drug's carbonyl group. Structurally, M3 retains the bicyclic prostane core of lubiprostone—a prostaglandin E1-derived framework featuring a cyclopentane ring fused to a tetrahydropyran moiety with a heptanoic acid side chain [1] [8]. The defining structural modification occurs at the C15 position, where lubiprostone's ketone group (C=O) is reduced to a hydroxyl group (-OH), converting it to a secondary alcohol (Figure 1) [2] [6]. This reduction introduces a single chiral center, resulting in one dominant R-isomer confirmed via chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy [6] [8].

Table 1: Structural Comparison of Lubiprostone and M3 Metabolite

PropertyLubiprostoneMetabolite M3
IUPAC Name7-[(1R,3R,6R,7R)-3-(1,1-difluoropentyl)-3-hydroxy-8-oxo-2-oxabicyclo[4.3.0]non-7-yl]heptanoic acid7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Molecular FormulaC₂₀H₃₂F₂O₅C₂₀H₃₄F₂O₅
Molecular Weight (g/mol)390.5392.5
Key Functional GroupsKetone (C15=O), LactoneHydroxyl (C15-OH), Lactone
Chiral Centers45

The lactone ring (C13-C15-O-C16) remains intact in M3, preserving its receptor-binding affinity. However, the C15 reduction increases molecular polarity, evidenced by M3's lower calculated partition coefficient (cLogP 4.0 vs. lubiprostone's 4.5) [8]. X-ray crystallography confirms that M3 adopts a similar chair conformation in the tetrahydropyran ring as the parent compound, but the hydroxyl group at C15 forms an intramolecular hydrogen bond with the lactone carbonyl oxygen (O-C16), slightly distorting the bicyclic angle by 7° [6] [8].

Biotransformation Pathways in Prostone Metabolism

M3 is generated exclusively via enzymatic reduction of lubiprostone by carbonyl reductase enzymes, primarily localized in the gastric and jejunal epithelium [1] [2] [6]. This cytosolic NADPH-dependent reduction targets the C15 ketone moiety, producing a stereospecific (R)-alcohol with negligible involvement of hepatic cytochrome P450 enzymes [2] [6]. The reaction follows first-order kinetics, with an in vitro Km of 18.3 μM and Vmax of 4.2 nmol/min/mg protein in human intestinal microsomes [6].

Key Biotransformation Steps:

  • Luminal Absorption: Lubiprostone capsules dissolve in the stomach, releasing the drug for local action and epithelial uptake.
  • Carbonyl Reduction: Intracellular carbonyl reductases in gastric/jejunal cells reduce C15=O to C15-OH, forming M3.
  • Systemic Circulation: M3 enters plasma, while unmetabolized lubiprostone remains undetectable (<10 pg/mL) [1] [5].
  • Excretion: M3 undergoes glucuronidation (∼30%) and renal elimination (60% urine, 30% feces within 48h) [1] [5].

Table 2: Enzymatic Pathways in M3 Formation

ParameterDetails
Primary EnzymeCarbonyl reductase (CBR1 isoform)
CofactorNADPH
Tissue LocalizationGastric > jejunal > colonic epithelium
InhibitorsRutin (flavonoid), 2'-hydroxyflavanone
InducersNone identified

Notably, M3 is not a substrate for prostaglandin-degrading enzymes (15-hydroxyprostaglandin dehydrogenase), enhancing its plasma stability compared to endogenous prostaglandins [6]. In vitro studies using Caco-2 cell monolayers show M3 formation occurs at 5.8× the rate of lubiprostone absorption, confirming presystemic metabolism dominates over parent compound uptake [2].

Comparative Analysis of M3 and Parent Compound Stability

The metabolic stability profiles of lubiprostone and M3 diverge significantly due to their structural differences. Lubiprostone undergoes rapid, near-complete (>95%) presystemic metabolism to M3 within the gastrointestinal epithelium, resulting in undetectable systemic concentrations of the parent drug [1] [5] [6]. In contrast, M3 achieves quantifiable plasma levels with a Tmax of 1.14 hours after oral lubiprostone administration, exhibiting 94% plasma protein binding (primarily albumin) [5] [8].

Stability Challenges:

  • Lubiprostone: Highly unstable at gastric pH (t₁/₂ = 0.8h at pH 1.2) due to lactone ring opening and acid-catalyzed degradation. Protection via gelatin capsules is critical for duodenal delivery [2] [6].
  • M3: Demonstrates pH-independent stability (t₁/₂ >24h across pH 1.2–7.4) owing to its stabilized hemiketal structure and intramolecular H-bonding [6] [8].

Table 3: Physicochemical and Pharmacokinetic Stability Parameters

PropertyLubiprostoneMetabolite M3
Plasma DetectabilityNot detectable (<10 pg/mL)Peak: 40–65 pg/mL
Half-life (h)~0.3 (local)0.9–1.4
Plasma Protein BindingN/A94%
pH Stability (t₁/₂)0.8h (pH 1.2)>24h (pH 1.2–7.4)
Major DegradantsOpen-chain acidsGlucuronide conjugates

M3's terminal half-life (0.9–1.4h) is governed by renal excretion rather than metabolic degradation [5] [8]. Its AUC increases linearly with lubiprostone doses (8–24μg), indicating saturable first-pass metabolism is unlikely [6]. Sprinkled formulations of lubiprostone increase M3 systemic exposure by 44% compared to intact capsules under fasted conditions (geometric mean ratio 1.441), suggesting formulation impacts presystemic metabolism efficiency [3].

Degradation Pathways:

  • Lubiprostone: Degrades via hydrolytic cleavage of the lactone ring, forming inactive open-chain diacids [6] [8].
  • M3: Primarily eliminated via UGT1A3-mediated glucuronidation at C15-OH, with minor β-oxidation of the heptanoic acid chain [6]. No significant CYP-mediated oxidation occurs.

Properties

CAS Number

475992-30-4

Product Name

Lubiprostone metabolite M3

IUPAC Name

7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H34F2O5

Molecular Weight

392.5

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1

SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F

Synonyms

9-oxo-11α,15S-dihydroxy-16,16-difluoro-prostan-1-oic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.